molecular formula C11H6ClF5O3 B3990504 6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B3990504
M. Wt: 316.61 g/mol
InChI Key: RAGNJUVFRICLPK-UHFFFAOYSA-N
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Description

6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities, including antiviral, anti-tumor, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid.

    Hydrolysis: The ethyl ester of the starting material is hydrolyzed to obtain the carboxylic acid.

    Dehydration: The carboxylic acid undergoes dehydration in the presence of an equimolar amount of 5-allylsulfanyl-[1,3,4]thiadiazol-2-ylamine in acetonitrile for 24 hours.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-chloro-2-oxo-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one.

    Reduction: Formation of 6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-ol.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in anti-tumor and anti-inflammatory treatments.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.

    6-chloro-2-hydroxy-2-(methyl)-2H-chromene-3-carboxylic acid: Similar structure but with a methyl group instead of a pentafluoroethyl group.

Uniqueness

6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-chloro-2-hydroxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF5O3/c12-5-1-2-8-6(3-5)7(18)4-9(19,20-8)10(13,14)11(15,16)17/h1-3,19H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGNJUVFRICLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Cl)OC1(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 3
6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 4
6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 5
6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 6
6-chloro-2-hydroxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

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